molecular formula C8H9ClO2S B152800 4-Methylbenzylsulfonyl chloride CAS No. 51419-59-1

4-Methylbenzylsulfonyl chloride

Cat. No.: B152800
CAS No.: 51419-59-1
M. Wt: 204.67 g/mol
InChI Key: JALKUHLLMWYIAT-UHFFFAOYSA-N
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Description

4-Methylbenzylsulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhancing Detection of Estrogens in Biological Fluids : This compound has been used to improve the detection of estrogens in biological fluids. It reacts rapidly and quantitatively with estrogens, enhancing detection responses significantly. This is useful for diagnosing fetoplacental function using small samples with simple pretreatment (Higashi et al., 2006).

  • Activating Hydroxyl Groups of Polymeric Carriers : It serves as an excellent activating agent for covalent attachment of biologicals to various solid supports. This reagent rapidly reacts with primary or secondary hydroxyl groups, forming useful leaving groups for further reactions (Chang et al., 1992).

  • Synthesis of Benzene Derivatives : The compound is pivotal in synthesizing benzene derivatives like 4-(methylsulfonyl)benzoic acid. This synthesis is environmentally friendly and suitable for large-scale production, with a high yield and purity of the product (Yin, 2002).

  • Antibacterial Agents : It has been used in synthesizing sulfonamides, which demonstrate potent antibacterial properties. These compounds have been evaluated against various bacterial strains, showing effectiveness as antibacterial agents (Abbasi et al., 2015).

  • Solid-Phase Synthesis Applications : The compound is used in solid-phase synthesis, particularly in preparing benzenesulfonamides from immobilized primary amines. These intermediates are then used in various chemical transformations (Fülöpová & Soural, 2015).

  • Eco-friendly Synthesis : It also plays a role in eco-friendly synthesis processes. For instance, it has been used in synthesizing N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide, an approach that avoids waste water pollution and employs environmentally friendly catalysts (Zhou Zeng-yong, 2008).

  • Synthesis of Dyes : 4-Methylbenzylsulfonyl chloride is used in the synthesis of dyes, such as N-methyl-N-(4'-aminobenzyl)-4-toluelenesulfonamide, which shows good exhaustion and fastness in dyeing processes (Gao Kun-yu, 2009).

Safety and Hazards

4-Methylbenzylsulfonyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation . Contact with water liberates toxic gas . Safety measures include washing thoroughly after handling, wearing protective clothing, and ensuring adequate ventilation .

Properties

IUPAC Name

(4-methylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALKUHLLMWYIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383293
Record name (4-Methylphenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51419-59-1
Record name (4-Methylphenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylphenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In dimethylformamide (90 ml) is dispersed sodium p-methylbenzylsulfonate (30 g, 0.145 mol) which is sufficientry dry. The dispersion is cooled to -10° C. and under stirring, thionyl chloride (19.2 ml, 0.29 mol) is added dropwise. The mixture is stirred at room temperature for 3 hours and poured in ice-water (500 g) and extracted with ether (3 times, 150 ml each). The ethereal layers are combined, washed twice with cold water and dried over sodium sulfate. The ether is distilled off and petroleum ether is added to the crystalline residue, followed by cooling. The crystals are collected by filtration.
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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